molecular formula C16H14N2O4S B2442465 (E)-methyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 468749-10-2

(E)-methyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2442465
CAS No.: 468749-10-2
M. Wt: 330.36
InChI Key: LLPSDOLTRBVGNJ-YRNVUSSQSA-N
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Description

(E)-methyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H14N2O4S and its molecular weight is 330.36. The purity is usually 95%.
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Biological Activity

(E)-methyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound characterized by its unique structural features, including a thiophene ring, a furan moiety, and various functional groups such as cyano and methyl groups. This compound is part of a broader class of thiophene derivatives known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Thiophene Ring : A five-membered aromatic ring containing sulfur.
  • Furan Moiety : A five-membered ring containing oxygen, contributing to the compound's reactivity.
  • Cyano Group : Enhances the compound's electrophilic character.
  • Dimethyl Substituents : Influence the electronic properties and biological interactions.

Anticancer Properties

Recent studies have demonstrated that thiophene derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown potent effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
Breast Cancer5.0
Colon Cancer4.5
Lung Cancer6.0
Prostate Cancer3.8

These compounds were found to induce apoptosis in cancer cells primarily through the activation of reactive oxygen species (ROS) pathways and cell cycle arrest at the G1 phase.

Antimicrobial Activity

Thiophene derivatives have also been evaluated for their antimicrobial properties. The compound's structural features contribute to its ability to inhibit bacterial growth:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Escherichia coli10
Pseudomonas aeruginosa15
Staphylococcus aureus12

These findings highlight the potential of this compound as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

Research indicates that thiophene derivatives possess anti-inflammatory properties. They act as inhibitors of pro-inflammatory cytokines and may modulate pathways involved in inflammation:

  • Mechanism : Inhibition of NF-kB signaling pathway.
  • Effectiveness : Reduction in TNF-alpha and IL-6 levels in vitro.

Case Studies

  • Topoisomerase Inhibition : A study focused on related thiophene compounds demonstrated their ability to inhibit topoisomerase II, an essential enzyme in DNA replication. The compounds exhibited selective inhibition without intercalating DNA, suggesting a unique mechanism of action that could minimize side effects associated with traditional chemotherapeutics .
  • Cell Cycle Analysis : In vitro assays showed that treatment with related compounds led to significant changes in cell cycle progression, particularly inducing G1 phase arrest in various cancer cell lines. This effect was corroborated by flow cytometry analyses which indicated increased apoptosis rates .

Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-9-10(2)23-15(13(9)16(20)21-3)18-14(19)11(8-17)7-12-5-4-6-22-12/h4-7H,1-3H3,(H,18,19)/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPSDOLTRBVGNJ-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C(=CC2=CC=CO2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)/C(=C/C2=CC=CO2)/C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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